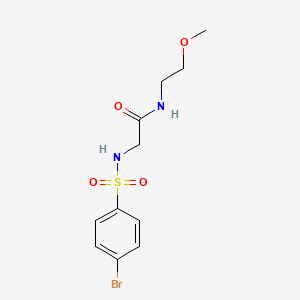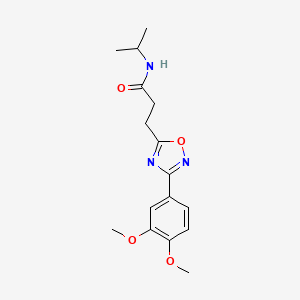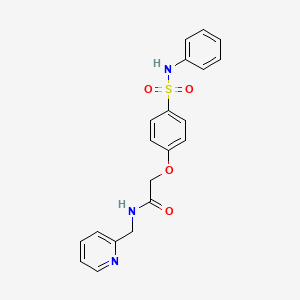
(Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one, also known as EHO-1, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. In bacteria and fungi, (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one is believed to disrupt the cell membrane and inhibit the synthesis of DNA and RNA. In the brain, (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has been shown to reduce oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
(Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has been shown to induce apoptosis and cell cycle arrest, leading to the inhibition of cell growth and proliferation. In bacteria and fungi, (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has been shown to inhibit the growth and replication of cells, leading to the inhibition of infection. In the brain, (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has been shown to reduce oxidative stress and inflammation, leading to the protection of neurons and the improvement of cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
(Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has several advantages for lab experiments, including its high potency and selectivity, its ability to penetrate cell membranes, and its low toxicity. However, (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one also has some limitations, including its limited solubility in aqueous solutions, its instability under certain conditions, and its potential for off-target effects.
Orientations Futures
There are several future directions for the research and development of (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one. One direction is the optimization of the synthesis method to improve the yield and purity of (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one. Another direction is the investigation of the structure-activity relationship of (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one to identify more potent and selective analogs. In addition, the potential applications of (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one in other fields, such as inflammation, cardiovascular disease, and neurodegenerative diseases, should be explored. Finally, the in vivo efficacy and safety of (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one should be evaluated in animal models to assess its potential for clinical development.
Méthodes De Synthèse
The synthesis of (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one involves the reaction of 6-ethoxy-2-hydroxyquinoline-3-carbaldehyde and 2-phenyl-4,5-dihydro-1,3-oxazole-5-one in the presence of a base catalyst. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the final product. The yield of (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one can be improved by optimizing the reaction conditions, such as the choice of solvent and catalyst.
Applications De Recherche Scientifique
(Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has been studied for its potential applications in various fields, including cancer therapy, antimicrobial activity, and neuroprotection. In cancer therapy, (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and cell cycle arrest. (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has also demonstrated antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics. In addition, (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
(4Z)-4-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c1-2-26-16-8-9-17-14(11-16)10-15(19(24)22-17)12-18-21(25)27-20(23-18)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,22,24)/b18-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKZAIADYGKMEM-PDGQHHTCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=O)C(=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)NC(=O)C(=C2)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 20099630 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(tert-butyl)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694696.png)
![5-[(4-bromo-2-fluorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7694700.png)








![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chloro-N-methylbenzene-1-sulfonamide](/img/structure/B7694768.png)
![2-(N-cyclohexylmethanesulfonamido)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7694770.png)